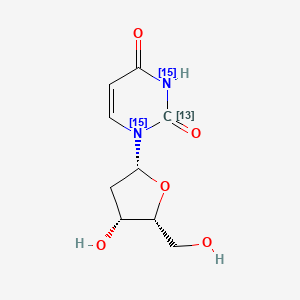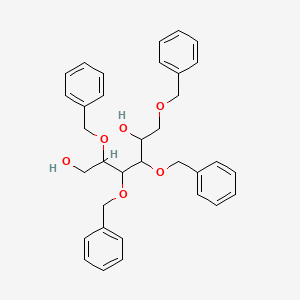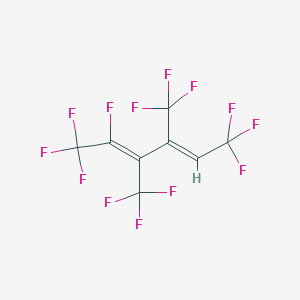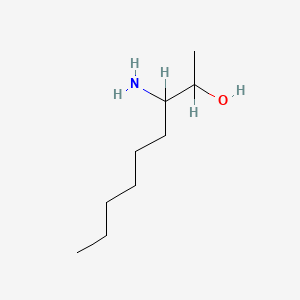
2'-O-(tert-Butyldiméthylsilyl)-6,7-déhydropaclitaxel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel and similar compounds involves complex organic reactions, aiming at modifying specific functional groups while retaining the molecule's core structure. One method involves the kinetic resolution of racemic cis-4-phenyl- and cis-4-tert-butyl-3-hydroxy-beta-lactam derivatives with 7-O-triethylsilylbaccatin III, leading to paclitaxel and butitaxel analogues with high diastereoselectivity. The tert-butyldimethylsilyl group, in particular, provided optimum kinetic resolution compared to other silyl groups, demonstrating its effectiveness in the synthesis of complex molecules (Ge et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is meticulously designed to enhance the molecule's desired properties. For instance, the tert-butyldimethylsilyl group is used to protect reactive hydroxyl groups during the synthesis process. This selective protection is crucial for achieving high purity and yield of the final product. The structure of 2,6-Bis(tert-butyldimethylsilyloxy)-3,4-dihydropyridine, a related compound, demonstrates the role of double silylation in creating reactive intermediates for further chemical transformations (Ried & Reiher, 1987).
Chemical Reactions and Properties
The chemical reactivity of 2'-O-(tert-Butyldimethylsilyl)-6,7-dehydropaclitaxel derivatives involves various functional group transformations. For example, gold-catalyzed addition-N-Boc cleavage-cyclization reactions have been employed to construct novel heterocycles with the tert-butyldimethylsilyl group, highlighting the versatility of this protective group in synthetic organic chemistry (Zhang et al., 2020).
Physical Properties Analysis
The introduction of tert-butyldimethylsilyl groups significantly affects the physical properties of the molecule, such as solubility and thermal stability. These modifications can facilitate the compound's handling and processing in various stages of drug development and synthesis.
Chemical Properties Analysis
Chemically, the tert-butyldimethylsilyl group serves as a protective group that can be selectively removed under specific conditions, allowing for targeted modifications of the molecule. This selectivity is crucial for the stepwise synthesis of complex molecules, including various paclitaxel analogues. The use of tert-butyldimethylsilyl carbamates for chemoselective transformation of amino protecting groups is an example of the chemical versatility of this group in synthesis processes (Sakaitani & Ohfune, 1990).
Applications De Recherche Scientifique
Synthèse d'ARN
Le composé peut être utilisé dans la synthèse en phase solide de l'acide ribonucléique (ARN) utilisant la chimie des phosphoramidites bêta-cyanoéthyliques combinée à la protection tert-butyldiméthylsilyle du groupe hydroxyle 2'-ribose {svg_1}. Ce procédé implique l'activation des monomères de phosphoramidite avec du 5-benzylmercapto-1H-tétrazole, permettant un couplage rapide et très efficace {svg_2}.
Synthèse d'oligoribonucléotides
Le composé est utilisé dans la synthèse chimique d'oligoribonucléotides sur support solide au moyen de synthétiseurs d'ADN automatisés {svg_3}. Ce processus comprend la déprotection du phosphate labile à la base et des groupes protecteurs des nucléobases, ainsi que des groupes protecteurs 2'-O-(tert-butyldiméthylsilyl) labiles aux fluorures d'oligoribonucléotides synthétiques bruts {svg_4}.
Oxydation des éthers TBDMS primaires et secondaires
Le composé peut être utilisé dans une synthèse séquentielle en un seul pot pour l'oxydation des éthers tert-butyldiméthylsilyl (TBDMS) primaires et secondaires {svg_5}. Ce processus tolère les groupes protecteurs sensibles aux acides et laisse les éthers tert-butyldiphénylsilyl et les groupes TBDMS phénoliques intacts {svg_6}.
Applications biochimiques
La synthèse à petite échelle d'oligoribonucléotides fournit du matériel purifié, qui est généralement suffisant pour un large éventail d'applications biochimiques {svg_7}.
Synthèses à grande échelle
L'utilisation d'activateurs moins acides permet une synthèse efficace d'oligoribonucléotides à plus grande échelle {svg_8}. Ceci est particulièrement utile pour les synthèses à grande échelle en raison de la moindre acidité qui peut limiter la détritylation induite par l'activateur du phosphoramidite entrant pendant le temps de couplage prolongé {svg_9}.
Mode de production à haut débit
Les oligoribonucléotides bruts peuvent également être déprotégés efficacement en une seule réaction en utilisant de la méthylamine anhydre et du trifluorure de triéthylamine pur {svg_10}. Ce protocole de déprotection alternatif élimine l'étape d'évaporation qui prend du temps, réduisant ainsi le temps total de déprotection à 45 minutes, ce qui permet un mode de production à haut débit {svg_11}.
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,10R,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadeca-8,13-dien-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H63NO13Si/c1-31-37(64-48(60)42(67-68(10,11)49(4,5)6)40(34-21-15-12-16-22-34)54-46(58)35-23-17-13-18-24-35)29-53(61)45(65-47(59)36-25-19-14-20-26-36)43-51(9,28-27-38-52(43,30-62-38)66-33(3)56)44(57)41(63-32(2)55)39(31)50(53,7)8/h12-28,37-38,40-43,45,61H,29-30H2,1-11H3,(H,54,58)/t37-,38+,40-,41+,42+,43-,45-,51+,52-,53+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STDWDYDOHOANPV-BFKFGTFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C=CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3(C=C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H63NO13Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165065-02-1 |
Source


|
| Record name | (2aR,4aR,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,4a,5,6,9,10,11,12,12a,12b-decahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βS)-β-(benzoylamino)-α-[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165065-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(3Ar,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B1140571.png)


![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
